molecular formula C13H18N4 B8647636 1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-6-ylamine CAS No. 848779-64-6

1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-6-ylamine

Cat. No. B8647636
M. Wt: 230.31 g/mol
InChI Key: DEPUWRJBHNPKNE-UHFFFAOYSA-N
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Patent
US07071182B2

Procedure details

A mixture of 6-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole (1.60 g, 6.15 mmol), iron powder (3.40 g, 60.8 mmol), and ammonium chloride (166 mg, 3.13 mmol) in a 4:1 solution of ethanol/H2O was heated to reflux for 3 hours, cooled to room temperature, concentrated under reduced pressure. The residue was stirred in triethylamine/ethyl acetate (1/4, 30 mL) for 15 minutes, filtered through a plug of silica gel which was rinsed with triethylamine/ethyl acetate (1/4), and the filtrate was concentrated under reduced pressure to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.66 (m, 4H), 2.50 (m, 4H), 2.85 (t, 2H, J=6.78), 4.27 (t, 2H, J=6.78), 5.30 (s, 2H), 6.49 (m, 2H), 7.35 (m, 1H), 7.70 (m, 1H); MS (DCI/NH3) m/z 231 [M+H]+.
Name
6-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
catalyst
Reaction Step One
Name
ethanol H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH2:13][CH2:14][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:6][CH:5]=1)([O-])=O.[Cl-].[NH4+]>[Fe].C(O)C.O>[N:15]1([CH2:14][CH2:13][N:10]2[C:11]3[C:7](=[CH:6][CH:5]=[C:4]([NH2:1])[CH:12]=3)[CH:8]=[N:9]2)[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2,4.5|

Inputs

Step One
Name
6-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NN(C2=C1)CCN1CCCC1
Name
Quantity
166 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3.4 g
Type
catalyst
Smiles
[Fe]
Name
ethanol H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The residue was stirred in triethylamine/ethyl acetate (1/4, 30 mL) for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel which
WASH
Type
WASH
Details
was rinsed with triethylamine/ethyl acetate (1/4)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCCC1)CCN1N=CC2=CC=C(C=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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